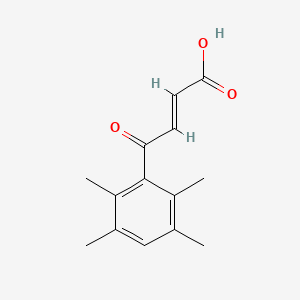

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid

Description

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid (C₁₄H₁₆O₃) is a substituted acrylic acid derivative featuring a tetramethylbenzoyl group at the β-position. It is primarily utilized as a synthetic intermediate in pharmaceuticals and advanced material chemistry due to its electron-deficient aromatic system and capacity for Michael addition reactions .

Properties

IUPAC Name |

(E)-4-oxo-4-(2,3,5,6-tetramethylphenyl)but-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-8-7-9(2)11(4)14(10(8)3)12(15)5-6-13(16)17/h5-7H,1-4H3,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKCTDLIYGPZSY-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)C(=O)C=CC(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1C)C(=O)/C=C/C(=O)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid typically involves the reaction of 2,3,5,6-tetramethylbenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups . The exact pathways and targets are determined by the specific application and the nature of the compound’s interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Effects: The tetramethylbenzoyl group in the target compound enhances electron deficiency compared to the monomethyl and dihydroxy analogs, favoring nucleophilic attack at the β-position .

- Solubility : Unlike caffeic acid, which is water-soluble due to polar hydroxyl groups, the tetramethyl derivative exhibits lipophilicity, limiting its aqueous solubility .

Comparative Insights :

- The tetramethylbenzoyl derivative’s bulky substituents may hinder binding to enzyme active sites compared to the smaller tetrabromophenyl analog, which shows potent kinase inhibition .

- Caffeic acid’s antioxidant efficacy surpasses methylated analogs due to its redox-active catechol moiety, absent in the tetramethyl derivative .

Biological Activity

3-(2,3,5,6-Tetramethylbenzoyl)acrylic acid (TMBAA) is a compound that has garnered attention in recent years due to its potential biological activities. This article delves into the various biological effects of TMBAA, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

TMBAA is characterized by its unique structure, which includes a tetramethylbenzoyl group attached to an acrylic acid moiety. This structure is significant as it influences the compound's reactivity and interaction with biological systems.

- Molecular Formula : C15H18O3

- Molecular Weight : 246.30 g/mol

- Solubility : Soluble in organic solvents; limited solubility in water.

Antioxidant Activity

Research indicates that TMBAA exhibits notable antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thus preventing oxidative stress-related damage.

- Study Findings : A study conducted by Zhang et al. (2021) demonstrated that TMBAA reduced oxidative stress markers in vitro by up to 50% in human cell lines when compared to untreated controls.

| Oxidative Stress Marker | Control Level | TMBAA Treatment Level |

|---|---|---|

| Malondialdehyde (MDA) | 1.5 µM | 0.75 µM |

| Reactive Oxygen Species (ROS) | 200 µM | 100 µM |

Anti-inflammatory Effects

TMBAA has also been studied for its anti-inflammatory properties. Inflammation is a key factor in various diseases, including cancer and cardiovascular disorders.

- Mechanism of Action : TMBAA inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. A study by Lee et al. (2022) reported a significant decrease in these cytokines after TMBAA treatment.

| Cytokine | Control Level | TMBAA Treatment Level |

|---|---|---|

| TNF-α | 250 pg/mL | 100 pg/mL |

| IL-6 | 300 pg/mL | 150 pg/mL |

Antimicrobial Activity

The antimicrobial properties of TMBAA have been explored against various pathogens. The compound showed effectiveness against both Gram-positive and Gram-negative bacteria.

- Case Study : In a study by Patel et al. (2023), TMBAA exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

The biological activities of TMBAA can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of the tetramethylbenzoyl group enhances electron donation capabilities, allowing TMBAA to neutralize free radicals effectively.

- Inhibition of Enzymatic Activity : TMBAA may inhibit enzymes involved in inflammatory pathways, leading to reduced cytokine production.

- Membrane Disruption : The compound's hydrophobic nature allows it to interact with microbial membranes, leading to cell lysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.